Cas no 1003711-92-9 (4-iodo-3-nitropyridine)

4-iodo-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 4-iodo-3-nitropyridine
- DTXSID40634080
- DB-058414
- 1003711-92-9
- WAINQAYZPSBKTE-UHFFFAOYSA-N
- SCHEMBL319309
-
- MDL: MFCD09835276
- インチ: InChI=1S/C5H3IN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
- InChIKey: WAINQAYZPSBKTE-UHFFFAOYSA-N
- SMILES: C1=C(C(=CN=C1)[N+](=O)[O-])I
計算された属性
- 精确分子量: 249.92392g/mol
- 同位素质量: 249.92392g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 58.7Ų
4-iodo-3-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123663-5G |
4-iodo-3-nitropyridine |
1003711-92-9 | 95% | 5g |
¥ 18,235.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123663-100MG |
4-iodo-3-nitropyridine |
1003711-92-9 | 95% | 100MG |
¥ 1,524.00 | 2023-04-07 | |
Ambeed | A684360-1g |
4-iodo-3-nitropyridine |
1003711-92-9 | 98% | 1g |
$936.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123663-100.0mg |
4-iodo-3-nitropyridine |
1003711-92-9 | 95% | 100.0mg |
¥1524.0000 | 2024-07-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123663-500.0mg |
4-iodo-3-nitropyridine |
1003711-92-9 | 95% | 500.0mg |
¥4053.0000 | 2024-07-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123663-1.0g |
4-iodo-3-nitropyridine |
1003711-92-9 | 95% | 1.0g |
¥6078.0000 | 2024-07-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123663-1g |
4-iodo-3-nitropyridine |
1003711-92-9 | 95% | 1g |
¥6078.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123663-250MG |
4-iodo-3-nitropyridine |
1003711-92-9 | 95% | 250MG |
¥ 2,435.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123663-500MG |
4-iodo-3-nitropyridine |
1003711-92-9 | 95% | 500MG |
¥ 4,052.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123663-1G |
4-iodo-3-nitropyridine |
1003711-92-9 | 95% | 1g |
¥ 6,078.00 | 2023-04-07 |
4-iodo-3-nitropyridine 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
4-iodo-3-nitropyridineに関する追加情報
Comprehensive Overview of 4-iodo-3-nitropyridine (CAS No. 1003711-92-9): Properties, Applications, and Industry Insights
4-iodo-3-nitropyridine (CAS No. 1003711-92-9) is a halogenated nitropyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. This compound, characterized by its molecular formula C5H3IN2O2, serves as a critical intermediate in the synthesis of complex heterocyclic frameworks. Its unique structural features, including the iodo and nitro functional groups, enable diverse transformations such as cross-coupling reactions, nucleophilic substitutions, and cyclizations, making it invaluable in modern organic chemistry.
In recent years, the demand for 4-iodo-3-nitropyridine has surged, driven by its role in developing small-molecule inhibitors and bioconjugates. Researchers frequently search for "synthesis of 4-iodo-3-nitropyridine" or "applications of nitropyridine derivatives," reflecting its relevance in drug discovery. The compound’s electron-deficient pyridine ring facilitates interactions with biological targets, a property exploited in designing kinase inhibitors and antimicrobial agents. Notably, its iodine substituent enhances reactivity in Pd-catalyzed couplings, aligning with the growing interest in transition-metal-catalyzed reactions.
From a technical perspective, 4-iodo-3-nitropyridine exhibits a melting point range of 120–125°C and a molecular weight of 250.00 g/mol. Its solubility profile—moderate in polar organic solvents like DMSO and DMF but limited in water—makes it suitable for solution-phase reactions. Analytical techniques such as HPLC and NMR are commonly employed to verify purity, with typical commercial grades offering ≥95% purity. Storage recommendations include protection from light and moisture, often under inert conditions, to preserve stability.
The compound’s utility extends to material science, where its nitro group participates in photoactive applications. Queries like "4-iodo-3-nitropyridine in OLEDs" highlight its exploratory use in organic electronics. Additionally, its role in constructing supramolecular architectures via halogen bonding is an emerging research area. These interdisciplinary applications underscore its adaptability beyond traditional synthetic chemistry.
Regulatory and safety data for CAS No. 1003711-92-9 emphasize standard laboratory precautions, including glovebox handling and ventilation. While not classified as high-risk, its nitroaromatic nature warrants careful thermal management. Environmental considerations focus on biodegradability and ecotoxicology, topics increasingly prioritized in green chemistry initiatives.
Market trends indicate rising procurement of 4-iodo-3-nitropyridine by contract research organizations (CROs) and academic institutions. Suppliers often highlight "custom synthesis of nitropyridines" to cater to niche demands. Patent analyses reveal its inclusion in novel anticancer scaffolds and herbicidal formulations, further driving commercial interest.
In summary, 4-iodo-3-nitropyridine (CAS No. 1003711-92-9) represents a multifaceted building block with expanding horizons in life sciences and advanced materials. Its synergy with cutting-edge methodologies like flow chemistry and catalysis positions it as a staple in innovation-driven sectors. Future research may unlock additional functionalities, solidifying its status as a cornerstone of heterocyclic chemistry.
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